6-Chloro-4'-methylflavone
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Overview
Description
6-Chloro-4’-methylflavone is a synthetic flavone derivative characterized by the presence of a chlorine atom at the 6th position and a methyl group at the 4’ position of the flavone backbone. This compound has garnered interest due to its potential biological activities, including anticancer and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4’-methylflavone typically involves the cyclization of 2-(4-chlorophenyl)-6-methyl-2,3-dihydrochromen-4-one. One common method includes the use of thallium (III) acetate in acetic acid under heating conditions for approximately 3 hours . The reaction yields the desired flavone derivative with high purity.
Industrial Production Methods
While specific industrial production methods for 6-Chloro-4’-methylflavone are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations, with optimizations for larger-scale reactions. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4’-methylflavone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the flavone to its dihydro derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include quinones, dihydroflavones, and various substituted flavones, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a precursor for synthesizing other flavone derivatives.
Biology: Investigated for its role in modulating biological pathways.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 6-Chloro-4’-methylflavone involves its interaction with specific molecular targets. It has been shown to potentiate GABA-elicited currents at certain GABA-A receptor subtypes, indicating its role in modulating GABAergic neurotransmission . This interaction is believed to contribute to its antinociceptive and anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
4’-Chloro-6-methylflavone: Similar structure but with different substitution patterns.
6-Chloro-7-methylflavone: Another flavone derivative with a methyl group at the 7th position.
Uniqueness
6-Chloro-4’-methylflavone is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other flavone derivatives. Its ability to interact with GABA-A receptors sets it apart from other similar compounds.
Properties
IUPAC Name |
6-chloro-2-(4-methylphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO2/c1-10-2-4-11(5-3-10)16-9-14(18)13-8-12(17)6-7-15(13)19-16/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USPRHJDYJRDVNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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